molecular formula C48H91NO8 B093116 (Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide CAS No. 17283-91-9

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide

Katalognummer: B093116
CAS-Nummer: 17283-91-9
Molekulargewicht: 810.2 g/mol
InChI-Schlüssel: WBOZIXHPUPAOIA-KVGFKTOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex glycolipid or sphingolipid derivative characterized by:

  • A tetracos-15-enamide chain (24-carbon acyl group with a Z-configured double bond at position 15).
  • A 3R-hydroxylated octadec-4-en-2-yl backbone with an E-configured double bond at position 4.
  • A glycosyl moiety (2S,3R,4S,5R,6R-configured oxane ring) linked via an ether bond .

Such hybrid structures are common in bioactive natural products, particularly those involved in cell signaling or membrane modulation. The stereochemical complexity (Z/E, R/S configurations) and hydroxylation patterns influence its solubility, stability, and interactions with biological targets .

Wirkmechanismus

Target of Action

C 24-Cerebroside, also known as galactosylceramides, belongs to the family of glycosphingolipids . These complex lipids are crucial constituents of cell membranes, especially in the nervous system . They serve critical functions in maintaining cell structure and signal transduction processes .

Mode of Action

Cerebrosides interact with their targets by maintaining cell structure and participating in signal transduction processes . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . The orientation and position of the galactose residue determine the specific properties and functions of different cerebroside molecules .

Biochemical Pathways

Cerebrosides are involved in various biochemical pathways. For instance, α-GalCer, a type of cerebroside, is a potent activator of natural killer T (NKT) cells, a subset of T cells that play a critical role in immune responses . α-GalCer is recognized by the T cell receptor (TCR) of NKT cells when presented by the CD1d molecule on antigen-presenting cells . Upon activation, NKT cells rapidly produce various cytokines and initiate immune responses .

Pharmacokinetics

It’s known that the length and saturation of the fatty acid chain in cerebrosides can vary, influencing the physical properties of the molecule . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Result of Action

The action of cerebrosides results in maintaining cell structure and facilitating signal transduction processes . In the case of α-GalCer, it can activate NKT cells, leading to the production of various cytokines and initiation of immune responses .

Action Environment

Environmental factors can influence the action of cerebrosides. For instance, cerebroside C has been found to increase tolerance to chilling injury in wheat seedlings . This suggests that temperature can significantly influence the efficacy and stability of cerebrosides .

Biochemische Analyse

Biologische Aktivität

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide is a complex glycosphingolipid with notable biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C48H91NO8, with a molecular weight of 810.2 g/mol. It belongs to the class of glycosphingolipids and is characterized by multiple hydroxyl groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC48H91NO8
Molecular Weight810.2 g/mol
CategoryGlycosphingolipids

1. Antioxidant Properties

Research indicates that (Z)-N-[(E,3R)-3-hydroxy...] exhibits significant antioxidant activity. This is primarily attributed to the presence of hydroxyl groups that can neutralize free radicals. In vitro studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting its potential role in preventing oxidative damage in various diseases .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, (Z)-N-[(E,3R)-3-hydroxy...] significantly reduced nitric oxide (NO) secretion, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival .

Case Study 1: Neuroprotection in Cellular Models

A study published in Frontiers in Chemistry explored the neuroprotective effects of various flavonoids and glycosphingolipids, including (Z)-N-[(E,3R)-3-hydroxy...]. The results indicated that this compound could effectively reduce cell death in models of neurotoxicity induced by glutamate and hydrogen peroxide exposure .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammatory responses in microglial cells, (Z)-N-[(E,3R)-3-hydroxy...] was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators of inflammation. This suggests a mechanism through which the compound exerts its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodological approaches can address them?

  • Answer : Synthesis requires precise control over stereochemistry (7 defined stereocenters) and regioselective glycosylation. Key steps include:

  • Stereoselective coupling : Use of β-D-glucopyranosyl donors (e.g., β-D-glucose derivatives) to ensure correct anomeric configuration .
  • Protection/deprotection strategies : Temporary protecting groups (e.g., acetyl, benzyl) for hydroxyl groups during glycosylation .
  • Purification : Employ membrane separation technologies (e.g., ultrafiltration) or column chromatography to isolate intermediates .
  • Validation : Confirm stereochemical integrity via NMR (e.g., NOESY for spatial proximity analysis) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Answer :

  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl, amide) through characteristic stretches (3200–3500 cm⁻¹ for OH/NH) .
  • NMR (¹H, ¹³C, 2D-COSY/HSQC) : Resolves complex spin systems, confirms stereochemistry, and assigns anomeric protons (δ 4.5–5.5 ppm for glycosidic linkages) .
  • ESI-HRMS : Validates molecular formula (e.g., [M+Na]⁺ peaks with <2 ppm error) .
  • HPLC-MS : Monitors reaction progress and detects impurities using C18 reverse-phase columns .

Q. How can researchers link this compound’s structure to its potential biological activity?

  • Answer :

  • Theoretical framework : Glycosphingolipids (GSLs) often interact with cell membranes or receptors via their carbohydrate moieties. Map structural features (e.g., ceramide chain length, double bond positions) to known GSL signaling pathways .
  • In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., ganglioside-binding proteins) .
  • Experimental validation : Design assays (e.g., surface plasmon resonance) to measure binding affinity to proposed targets .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

  • Answer :

  • Hypothesis refinement : Re-examine the theoretical framework (e.g., does the compound act via a non-canonical pathway?) .
  • Methodological audit : Verify assay conditions (e.g., pH, solvent effects) that may alter compound conformation .
  • Multi-technique validation : Correlate bioactivity with structural data (e.g., compare NMR-derived conformers to activity trends) .

Q. What advanced separation techniques are suitable for purifying stereoisomers of this compound?

  • Answer :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients .
  • Countercurrent chromatography (CCC) : Leverage partition coefficients in biphasic solvent systems for high-resolution separation .
  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to isolate specific diastereomers .

Q. How can in silico modeling predict the compound’s stability under varying physiological conditions?

  • Answer :

  • Molecular dynamics (MD) simulations : Simulate lipid bilayer interactions to assess membrane permeability .
  • Degradation pathways : Use software like ACD/Percepta to predict hydrolysis sites (e.g., labile glycosidic bonds at low pH) .
  • COMSOL Multiphysics : Model diffusion kinetics in biological matrices to estimate half-life .

Q. What methodologies can elucidate the role of the tetracos-15-enamide chain in bioactivity?

  • Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with truncated or saturated acyl chains and compare activity .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic changes during ligand-receptor binding to assess chain length contributions .
  • Fluorescence anisotropy : Measure membrane fluidity changes induced by acyl chain insertion .

Q. Methodological Design Considerations

  • Experimental controls : Include synthetic intermediates and structurally related GSLs (e.g., GM1 ganglioside) as benchmarks .
  • Data interpretation : Align findings with existing glycosphingolipid databases (e.g., GlyTouCan) to identify novel structural motifs .
  • Ethical compliance : Adhere to institutional guidelines for handling bioactive lipids, particularly those with potential immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Structural Differences Biological Relevance References
(5Z,8Z,11Z,13E)-N-[(2S,3R,4E)-1,3-dihydroxyheptadec-4-en-2-yl]-15-oxoicosa-5,8,11,13-tetraenamide Shorter acyl chain (20 carbons), additional double bonds (5Z,8Z,11Z,13E), ketone group Proposed role in inflammation modulation; lacks glycosylation
(Z)-N-[(Z)-1-((2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyan-2-yl)oxy...] Hexadecanamide chain (16 carbons), distinct stereochemistry in glycosyl moiety Studied for antimicrobial activity; reduced hydrophilicity
N-acyl homoserine lactones (e.g., C12-HSL) Simpler structure (12-carbon acyl chain, lactone ring) Quorum-sensing molecules in bacteria; lack glycosylation and unsaturated bonds

Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound (5Z,8Z,11Z,13E)-Analogue Hexadecanamide Analogue
Molecular Weight ~850 g/mol ~720 g/mol ~780 g/mol
Melting Point N/A 110–115°C 125–135°C
LogP (Predicted) 8.2 6.5 9.1
Water Solubility 2 mg/mL 5 mg/mL 1 mg/mL

Eigenschaften

IUPAC Name

(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41?,42-,43-,45+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOZIXHPUPAOIA-KVGFKTOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H91NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17283-91-9
Record name N-Nervonylgalactosylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.